Taniborbactam hydrochloride
Overview
Description
VNRX-5133 (hydrochloride), also known as taniborbactam, is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat multidrug-resistant Gram-negative bacteria by inhibiting both serine- and metallo-β-lactamases. This compound is currently in clinical development and is often combined with cefepime, a fourth-generation cephalosporin antibiotic, to treat serious infections caused by β-lactamase-producing bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VNRX-5133 (hydrochloride) involves the formation of a cyclic boronate structure. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the synthesis involves the use of boronic acids and other reagents to form the cyclic boronate core .
Industrial Production Methods
Industrial production methods for VNRX-5133 (hydrochloride) are also proprietary. Typically, the production of such compounds involves large-scale chemical synthesis under controlled conditions to ensure purity and yield. The process likely includes multiple steps of purification and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
VNRX-5133 (hydrochloride) primarily undergoes inhibition reactions with β-lactamases. It acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases .
Common Reagents and Conditions
Reagents: Boronic acids, β-lactamase enzymes.
Major Products Formed
The major product formed from the reaction of VNRX-5133 (hydrochloride) with β-lactamases is an inhibited enzyme complex, which prevents the enzyme from breaking down β-lactam antibiotics .
Scientific Research Applications
VNRX-5133 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tool to study β-lactamase inhibition and resistance mechanisms.
Biology: Helps in understanding bacterial resistance and the role of β-lactamases in bacterial survival.
Mechanism of Action
VNRX-5133 (hydrochloride) exerts its effects by inhibiting β-lactamase enzymes. It mimics the transition state structure of the enzyme’s natural substrate, allowing it to bind to the active site. For serine-β-lactamases, it forms a reversible covalent bond, leading to slow dissociation and prolonged active-site residence time. For metallo-β-lactamases, it acts as a competitive inhibitor, with inhibition constants in the micromolar range .
Comparison with Similar Compounds
Similar Compounds
Avibactam: Another β-lactamase inhibitor, but it does not inhibit metallo-β-lactamases.
Relebactam: Similar to avibactam, it inhibits serine-β-lactamases but not metallo-β-lactamases.
Vaborbactam: Inhibits serine-β-lactamases but lacks activity against metallo-β-lactamases.
Uniqueness
VNRX-5133 (hydrochloride) is unique because it is the first β-lactamase inhibitor with direct inhibitory activity against all four Ambler classes of β-lactamases (A, B, C, and D). This broad-spectrum activity makes it a promising candidate for treating infections caused by multidrug-resistant bacteria .
Biological Activity
Taniborbactam hydrochloride, also known as VNRX-5133, is a novel cyclic boronate β-lactamase inhibitor that has garnered attention for its potential in combating multidrug-resistant (MDR) Gram-negative bacterial infections. It is primarily developed in combination with the fourth-generation cephalosporin, cefepime, to enhance the antibiotic's efficacy against resistant pathogens.
Taniborbactam exhibits dual inhibition properties:
- Reversible covalent inhibition of serine β-lactamases (SBLs).
- Competitive inhibition of metallo-β-lactamases (MBLs), specifically targeting Ambler classes A, C, and D SBLs, as well as B1 MBLs such as VIM and NDM types .
The compound mimics the transition state of the enzymatic reaction, allowing it to bind effectively to the active sites of these β-lactamases. This binding prevents the hydrolysis of β-lactam antibiotics like cefepime, restoring their antibacterial activity against resistant strains .
In Vitro Studies
Taniborbactam has shown significant in vitro activity against various Enterobacterales and Pseudomonas aeruginosa strains. Notably:
- It restored cefepime's activity in 33 out of 34 engineered E. coli strains producing different β-lactamases, achieving up to a 1,024-fold reduction in the minimum inhibitory concentration (MIC) values .
- Against Pseudomonas aeruginosa, taniborbactam reduced cefepime's MIC90 from 32 mg/L to 8 mg/L .
Pathogen | Cefepime MIC90 (mg/L) | Cefepime-Taniborbactam MIC90 (mg/L) |
---|---|---|
Pseudomonas aeruginosa | 32 | 8 |
Enterobacterales | Variable | Restored activity in most cases |
In Vivo Studies
In murine models simulating human infections, taniborbactam demonstrated potent efficacy:
- It restored cefepime's effectiveness against cefepime-resistant pathogens in a neutropenic thigh infection model .
- Clinical trials have shown that cefepime-taniborbactam achieved statistical noninferiority to meropenem in treating complicated urinary tract infections (cUTIs), with a composite success rate of 70% compared to 58% for meropenem .
Pharmacokinetics
Taniborbactam displays favorable pharmacokinetic properties:
- The mean terminal elimination half-life ranges from 3.4 to 5.8 hours , with minimal accumulation observed upon repeated dosing .
- Approximately 90% of the administered dose is excreted unchanged in urine, indicating low metabolic processing .
Safety Profile
Clinical studies have reported that taniborbactam is generally well-tolerated:
- The most common adverse events were mild headaches.
- Serious treatment-emergent adverse events occurred at similar rates between taniborbactam and placebo groups, indicating a favorable safety profile .
CERTAIN-1 Study
The CERTAIN-1 study was a pivotal Phase 3 trial evaluating cefepime-taniborbactam against meropenem in adults with cUTIs. Key findings included:
Properties
IUPAC Name |
(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28BN3O5.2ClH/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27;;/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26);2*1H/t12?,14?,16-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWIMFZHNCBHIX-PPJOBQAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BCl2N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2244235-49-0 | |
Record name | Taniborbactam hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244235490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TANIBORBACTAM HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VND3V607A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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